3-Cyclohexyl-3-hydroxypropanal
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Overview
Description
3-Cyclohexyl-3-hydroxypropanal is an organic compound characterized by a cyclohexyl group attached to a hydroxypropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexyl-3-hydroxypropanal can be synthesized through the hydroformylation of ethylene oxide in the presence of a cobalt carbonyl catalyst complexed with tertiary phosphine and a ruthenium catalyst. The reaction typically occurs in a liquid-phase solution with an inert solvent, at temperatures ranging from 30°C to 150°C and pressures between 50 psi to 10,000 psi .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct conversion of glycerol to 1,3-propanediol, with 3-hydroxypropanal as an intermediate. This process uses a SiO2-supported copper and H4SiW12O40 catalyst in a vapor-phase reaction under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-cyclohexyl-3-hydroxypropionic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a Ni-based catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 3-Cyclohexyl-3-hydroxypropionic acid.
Reduction: 3-Cyclohexyl-1-propanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
3-Cyclohexyl-3-hydroxypropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways involving aldehydes and alcohols.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-hydroxypropanal involves its role as a proapoptotic aldehyde. It is a metabolite of cyclophosphamide, a chemotherapeutic agent, and induces apoptosis in cancer cells by interacting with cellular proteins and DNA . The compound’s aldehyde group is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
3-Cyclohexyl-1-propanol: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Hydroxypropionaldehyde: Shares the hydroxypropanal structure but lacks the cyclohexyl group, resulting in different physical and chemical properties.
Uniqueness: 3-Cyclohexyl-3-hydroxypropanal is unique due to the presence of both a cyclohexyl group and a hydroxypropanal moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxypropanal |
InChI |
InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h7-9,11H,1-6H2 |
InChI Key |
JUPJNYPVPXCUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC=O)O |
Origin of Product |
United States |
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